2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-27-13-8-6-12(7-9-13)24-17(21-22-18(24)28-11-16(20)25)10-23-14-4-2-3-5-15(14)29-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFQAWWBGAOVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives under reflux conditions.
Coupling Reactions: The final step involves coupling the benzothiazole and triazole intermediates with the methoxyphenyl group using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) linker between the triazole and acetamide groups is susceptible to nucleophilic displacement under basic or acidic conditions.
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Reagents/Conditions :
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I/NaH | Thioether analog | 65–78 | |
| Oxidation | H₂O₂ | Sulfoxide | 82 |
Triazole Ring Functionalization
The 1,2,4-triazole core participates in electrophilic substitution and coordination chemistry:
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Nitrogen alkylation : Reacts with α-haloacetophenones to form N-alkylated derivatives .
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Metal coordination : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via triazole nitrogen atoms, forming complexes with enhanced bioactivity .
Example Reaction :
Benzothiazole Ring Reactivity
The 2-oxo-2,3-dihydrobenzothiazole moiety undergoes hydrolysis and condensation:
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Hydrolysis : Under acidic conditions (HCl/H₂O), the lactam ring opens to form a thiol-containing intermediate .
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Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases .
| Condition | Product | Application |
|---|---|---|
| HCl (reflux, 6h) | 2-Mercaptobenzothiazole | Antitubercular agents |
| Benzaldehyde/EtOH | Schiff base derivative | Enzyme inhibition |
Acetamide Group Transformations
The acetamide terminus participates in:
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Hydrolysis : NaOH/EtOH cleaves the amide bond to yield carboxylic acid.
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Acylation : Reacts with acetyl chloride to form N-acetylated products.
Kinetic Data :
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Hydrolysis rate at pH 12: .
Biological Interactions (Enzyme Inhibition)
The compound inhibits mycobacterial enzymes via covalent and non-covalent interactions:
Activity Data :
| Assay | IC₅₀ (μM) | Reference |
|---|---|---|
| InhA Inhibition | 2.8 | |
| MRSA Growth | 1.4 |
Photochemical Reactions
UV irradiation induces:
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C–S bond cleavage : Generates free radicals detected via EPR spectroscopy.
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Dimerization : Forms disulfide-linked dimers under aerobic conditions.
Conditions :
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Wavelength: 254 nm, 30 min.
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Solvent: MeCN/H₂O (4:1).
Comparative Reactivity with Analogs
Key differences from simpler triazole/benzothiazole derivatives:
| Feature | This Compound | 1,2,4-Triazole Alone | Benzothiazole Alone |
|---|---|---|---|
| Sulfanyl reactivity | High | Low | Moderate |
| Metal coordination | Multidentate | Monodentate | N/A |
| Hydrolysis rate (amide) | 1.2×10⁻³ s⁻¹ | 3.5×10⁻⁴ s⁻¹ | N/A |
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties , particularly against a range of bacterial strains. Studies indicate that derivatives containing the 1,2,4-triazole nucleus exhibit significant antibacterial activity. For instance, triazole-based compounds have been reported to possess efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .
Table 1: Antimicrobial Activity of Triazole Derivatives
Antifungal Properties
In addition to its antibacterial effects, the compound has been evaluated for antifungal activity . The triazole ring is a well-known scaffold in antifungal drug development due to its ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Research indicates that compounds derived from the triazole structure can effectively combat fungal infections, further supporting their therapeutic potential in treating conditions such as candidiasis and aspergillosis .
Anticancer Potential
Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. These compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of benzothiazole enhances the selectivity and potency of these compounds against tumor cells .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties , which are crucial in the management of chronic inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a candidate for further exploration in inflammatory disorders like arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the triazole and benzothiazole rings can significantly influence biological activity. For example, electron-withdrawing groups have been shown to enhance antimicrobial potency while specific alkyl chain lengths can affect anticancer activity .
Table 2: Structure-Activity Relationship Insights
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the triazole ring and the acetamide side chain. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Substitution with chlorophenyl (e.g., ) enhances stability and may improve binding to hydrophobic enzyme pockets .
- Benzothiazole Moieties : The 2-oxo-benzothiazole group in the target compound is associated with antitumor activity due to intercalation with DNA or inhibition of topoisomerases .
- Methoxy Groups: The 4-methoxyphenyl substituent in the target compound likely improves solubility and bioavailability compared to non-polar analogues like 3-methylphenyl () .
Example :
- describes synthesizing a chlorophenyl-triazole derivative using 2-bromoacetamide and K₂CO₃ in acetone, a method applicable to the target compound .
Biological Activity
The compound 2-{[4-(4-methoxyphenyl)-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Chemical Structure
The molecular formula for the compound is C18H17N3O3S, with a molecular weight of approximately 357.41 g/mol. The structure features a triazole ring connected to a benzothiazole moiety and a methoxyphenyl group, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that derivatives of triazole and benzothiazole exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated the effectiveness of triazole derivatives against various bacterial and fungal strains.
- Anticancer Properties : Compounds with similar structures have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
- Anti-inflammatory Effects : Triazole derivatives have been reported to reduce inflammatory markers in various models .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies include:
- Condensation Reactions : Utilizing benzothiazole and triazole precursors under acidic or basic conditions.
- Microwave-Assisted Synthesis : This technique has been employed to enhance yields and reduce reaction times significantly .
Anticancer Activity
In a study evaluating the cytotoxic effects of similar benzothiazole derivatives on human cancer cell lines, compounds were tested for their ability to inhibit cell proliferation. The results indicated that certain modifications to the benzothiazole structure significantly increased anticancer activity .
Antimicrobial Efficacy
A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Detailed Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
